(6r)-2,6-Dimethyloct-7-en-2-ol
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Overview
Description
2,6-dimethyl-7-octen-2-ol . This compound is a monoterpenoid, which is a subclass of terpenoids. Monoterpenoids are naturally occurring organic compounds derived from two isoprene units. They are commonly found in essential oils and have various applications in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-7-octen-2-ol can be achieved through several synthetic routes. One common method involves the hydroformylation of 2,6-dimethyl-1,5-heptadiene followed by reduction of the resulting aldehyde. The reaction conditions typically involve the use of a rhodium catalyst and syngas (a mixture of hydrogen and carbon monoxide) under high pressure and temperature .
Industrial Production Methods
Industrial production of 2,6-dimethyl-7-octen-2-ol often involves the same hydroformylation and reduction process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-7-octen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,6-dimethyl-7-octen-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma
Mechanism of Action
The mechanism of action of 2,6-dimethyl-7-octen-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins , leading to changes in cellular functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethyloctane
- 2,6-dimethyl-7-octen-2-one
- 2,6-dimethyloctan-2-ol
Uniqueness
2,6-dimethyl-7-octen-2-ol is unique due to its unsaturated alcohol structure , which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts. Its pleasant aroma also makes it valuable in the fragrance industry .
Properties
IUPAC Name |
(6R)-2,6-dimethyloct-7-en-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,9,11H,1,6-8H2,2-4H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNQECSCDATQEL-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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